molecular formula C15H18N2O2 B183092 1-(3-Methoxypropyl)-3-(1-naphthyl)urea CAS No. 102613-44-5

1-(3-Methoxypropyl)-3-(1-naphthyl)urea

Cat. No.: B183092
CAS No.: 102613-44-5
M. Wt: 258.32 g/mol
InChI Key: NPKHEVZVWSMFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxypropyl)-3-(1-naphthyl)urea is a urea derivative chemical compound supplied for specialized research and development purposes. The primary data available for this compound is an acute toxicity profile, with a reported LD50 of 1800 µg/kg following intravenous administration in rodent models . This places it in a high-potency category, suggesting it may interact with specific, yet currently uncharacterized, biological pathways. The presence of the 1-naphthyl group and the 3-methoxypropyl chain on the urea core structure makes it an intermediate of interest for medicinal chemistry and pharmacology research . Potential research applications could include investigating its properties as a novel enzyme inhibitor or as a scaffold for developing new therapeutic agents, given the known bioactivity of other naphthyl-containing compounds . Researchers are exploring these and other possibilities in early-stage discovery. This product is strictly for laboratory research use and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102613-44-5

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

1-(3-methoxypropyl)-3-naphthalen-1-ylurea

InChI

InChI=1S/C15H18N2O2/c1-19-11-5-10-16-15(18)17-14-9-4-7-12-6-2-3-8-13(12)14/h2-4,6-9H,5,10-11H2,1H3,(H2,16,17,18)

InChI Key

NPKHEVZVWSMFBS-UHFFFAOYSA-N

SMILES

COCCCNC(=O)NC1=CC=CC2=CC=CC=C21

Canonical SMILES

COCCCNC(=O)NC1=CC=CC2=CC=CC=C21

Other CAS No.

102613-44-5

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Techniques for Urea Compounds in Research

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-(3-methoxypropyl)-3-(1-naphthyl)urea, distinct signals corresponding to the different proton environments are expected. The aromatic protons of the naphthyl group would appear in the downfield region, typically between 7.0 and 8.5 ppm. The protons of the methoxypropyl chain would be observed in the upfield region. Specifically, the methoxy (B1213986) group (CH₃O-) protons would likely present as a singlet around 3.3-3.8 ppm. mdpi.com The methylene (B1212753) protons adjacent to the oxygen (CH₂O) and nitrogen (CH₂N) would exhibit characteristic triplet or multiplet patterns. The protons of the urea (B33335) N-H groups would appear as broad singlets, and their chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the urea group is typically observed in the range of 150-160 ppm. uva.nl The carbons of the naphthyl ring would generate a series of signals in the aromatic region (approximately 110-140 ppm). The aliphatic carbons of the methoxypropyl side chain would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Naphthyl-H 7.0 - 8.5 (m) 110 - 140
Urea-NH Variable (br s) -
Methoxypropyl-CH₂N 3.2 - 3.6 (m) ~40
Methoxypropyl-CH₂ 1.7 - 2.1 (m) ~30
Methoxypropyl-OCH₂ 3.4 - 3.8 (t) ~70
Methoxy-CH₃ 3.3 - 3.8 (s) ~58
Urea C=O - 150 - 160

Note: s = singlet, t = triplet, m = multiplet, br s = broad singlet. Predicted values are based on typical chemical shifts for similar functional groups and structural motifs. mdpi.comuva.nlorganicchemistrydata.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the urea and ether functionalities.

A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the urea group is typically observed in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations of the urea moiety usually appear as one or two bands in the 3200-3400 cm⁻¹ region. The C-N stretching vibrations of the urea and the aliphatic amine would be found in the 1200-1400 cm⁻¹ range. The presence of the methoxy group would be indicated by a C-O-C stretching band, typically around 1100 cm⁻¹. The aromatic C-H stretching vibrations of the naphthyl group would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Urea) Stretching 3200 - 3400
C-H (Aromatic) Stretching > 3000
C-H (Aliphatic) Stretching 2850 - 3000
C=O (Urea) Stretching 1630 - 1680
C=C (Aromatic) Stretching 1450 - 1600
C-N Stretching 1200 - 1400

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound (C₁₅H₁₈N₂O₂), the monoisotopic mass is 258.1368 g/mol . uni.lu

In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be expected. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. Fragmentation patterns can also be predicted. For instance, cleavage of the bond between the carbonyl group and the naphthylamine nitrogen or the methoxypropylamine nitrogen could occur, leading to characteristic fragment ions.

Table 3: Predicted m/z Values for Adducts of this compound

Adduct Predicted m/z
[M+H]⁺ 259.14412
[M+Na]⁺ 281.12606
[M+K]⁺ 297.10000
[M+NH₄]⁺ 276.17066

Data sourced from predicted values. uni.lu

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, the analysis of related urea-containing compounds provides valuable insights into the likely solid-state conformation and intermolecular interactions.

Urea derivatives are well-known for their ability to form robust hydrogen-bonding networks. mdpi.com In the solid state, it is anticipated that the N-H groups of the urea moiety in this compound would act as hydrogen bond donors, while the carbonyl oxygen would serve as a hydrogen bond acceptor. mdpi.com This could lead to the formation of one-dimensional chains or more complex three-dimensional networks. researchgate.net The conformation of the methoxypropyl chain and the relative orientation of the naphthyl group would be influenced by these hydrogen-bonding interactions and crystal packing forces. For instance, studies on similar structures have shown that urea and other functional groups can crystallize in monoclinic or orthorhombic space groups. mdpi.comresearchgate.net

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for assessing the purity of a synthesized compound and for its quantification. High-Performance Liquid Chromatography (HPLC) is a particularly suitable technique for the analysis of urea compounds.

A reversed-phase HPLC method would likely be effective for this compound. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water. The retention time of the compound would depend on its polarity; given its structure, it would be expected to be well-retained on a C18 column. A UV detector would be appropriate for detection, as the naphthyl group is a strong chromophore. The purity of the sample can be determined by the relative area of the main peak in the chromatogram. For quantitative analysis, a calibration curve would be constructed using standards of known concentration. The development of such methods is crucial for quality control in research and manufacturing. nih.gov

Table 4: List of Compounds Mentioned

Compound Name
This compound
3-hydroxyl-2-naphthoic acid
Agomelatine
Bumetanide
Catechin
Ellagic acid
Febuxostat
Niclosamide
1,3-bis(cyclopentylmethyl)urea
1,3-dicyclohexylurea
N-cyclohexyl-2-methyl-piperidine-1-carboxamide
3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one
3-[(4-fluorophenyl)methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-one
3-[(thiophen-3-yl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one
1-Methoxy-3-(2-nitrophenyl)urea
1-methoxy-1-methyl-3-naphthalen-1-ylurea
N,N′-Di-1-naphthylurea

Elucidation of Key Pharmacophoric Elements

The fundamental pharmacophore of this compound and related compounds consists of a disubstituted urea moiety that acts as a central scaffold. This core structure is crucial for establishing key interactions with biological targets. Research has consistently shown that the 1,3-disubstituted urea pattern is preferred for significant biological activity over other substitution patterns. nih.gov The urea group itself, with its capacity for hydrogen bonding, plays a pivotal role in the binding of these molecules to their target proteins. Modifications to this central urea linkage, such as replacement with a thiourea (B124793) or carbamate (B1207046), or N-methylation, generally lead to a substantial decrease in activity, highlighting the importance of the unmodified urea for optimal biological function. nih.gov

Impact of Naphthyl Moiety Modifications on Biological Activity

The naphthyl moiety is a critical component of the pharmacophore, contributing significantly to the compound's affinity for its target, likely through hydrophobic and π-π stacking interactions. Modifications to this part of the molecule have profound effects on biological activity.

Table 1: Hypothetical Impact of Naphthyl Ring Substituents on Biological Activity (This table is illustrative and based on general SAR principles, as specific experimental data for this exact compound was not available in the search results.)

Substituent (Position)Electronic EffectExpected Impact on LipophilicityPotential Effect on Activity
4-FluoroElectron-withdrawingIncreaseMay enhance binding through specific interactions
4-ChloroElectron-withdrawingSignificant IncreaseCould increase potency or alter selectivity
4-MethylElectron-donatingIncreaseMay enhance hydrophobic interactions
4-MethoxyElectron-donatingMinor IncreaseCould introduce additional hydrogen bond acceptor

The point of attachment of the urea linker to the naphthalene (B1677914) ring is a crucial determinant of biological activity. The difference between a 1-naphthyl and a 2-naphthyl isomer can lead to significant variations in the three-dimensional shape of the molecule and its ability to fit into a specific binding pocket. In many classes of bioactive compounds, the 1-naphthyl isomer exhibits different potency and selectivity compared to the 2-naphthyl counterpart. This is because the change in position alters the spatial orientation of the bulky aromatic system relative to the rest of the molecule, which can either facilitate or hinder optimal interactions with the target. For some related compounds, the naphthalene moiety has been shown to be a good substitute for other aromatic systems, suggesting its importance in occupying a specific hydrophobic pocket within the target protein. researchgate.net

Role of the 3-Methoxypropyl Chain in Ligand-Target Interactions

The 3-methoxypropyl chain is not merely a passive component; it plays an active role in the molecule's interaction with its biological target. This flexible chain can adopt various conformations to optimize its fit within the binding site.

The length and branching of the alkyl chain attached to the urea nitrogen are critical for activity. A chain of a specific length is often optimal for bridging the distance between two interaction points within a binding site.

Shorter chains may not be long enough to reach and engage with important residues in the target protein.

Longer chains might introduce steric hindrance or unfavorable flexibility, leading to a decrease in binding affinity.

Branching on the alkyl chain can also have a significant impact. While it can increase steric bulk, which may be beneficial in some cases, it can also restrict the conformational freedom of the chain, potentially preventing it from adopting the ideal conformation for binding.

Studies on related molecules have shown that replacing or modifying such functional groups can significantly impact bioactivity, underscoring their importance in the ligand-target interaction. nih.govresearchgate.net The presence of this polar functional group at the end of a flexible hydrophobic chain allows for a combination of hydrophobic and polar interactions, which is often a hallmark of potent and selective ligands.

Table 2: Summary of Key Structural Components and Their Roles

Molecular ComponentKey Structural FeaturePrimary Role in Biological Activity
Urea Linker 1,3-DisubstitutedCentral scaffold, Hydrogen bonding
Naphthyl Moiety Bulky, Aromatic SystemHydrophobic and π-π stacking interactions
3-Methoxypropyl Chain Flexible ChainPositions the methoxy group for optimal interaction
Ether Oxygen Hydrogen Bond AcceptorForms key polar interactions with the target

Molecular Mechanisms of Action and Biological Target Engagement

Identification of Putative Biological Targets

There is no available research identifying or suggesting putative biological targets for 1-(3-Methoxypropyl)-3-(1-naphthyl)urea.

Enzyme Inhibition Studies (e.g., kinases, hydrolases, glucosidases, proteasomes)

No studies on the inhibitory effects of this compound on kinases, hydrolases, glucosidases, proteasomes, or any other enzymes have been found in the public domain.

Receptor Interaction and Modulation (e.g., G-protein coupled receptors)

There is no published data concerning the interaction or modulation of any receptor types, including G-protein coupled receptors, by this compound.

Detailed Binding Mode Analysis through Molecular Docking and Molecular Dynamics Simulations

No molecular docking or molecular dynamics simulation studies for this compound have been published, preventing any analysis of its binding mode.

Ligand-Protein Interaction Mapping

Without target identification and docking studies, no ligand-protein interaction map can be generated.

Energetic Contributions of Specific Residues

Information on the energetic contributions of specific amino acid residues to the binding of this compound is not available.

Cellular Pathway Modulation and Signal Transduction Studies

No research has been found that investigates the effects of this compound on any cellular pathways or signal transduction cascades.

Investigation of Downstream Biological Effects

Downstream biological effects, such as the modulation of cytokine signaling, dysregulation of lipid synthesis, and alterations in protein phosphorylation, are critical for understanding the full impact of a chemical compound on cellular and organismal biology.

Modulation of Cytokine Signaling: Cytokines are key signaling proteins that mediate immune and inflammatory responses. A compound's ability to modulate their production or signaling pathways can have profound physiological consequences. There are currently no available studies that investigate whether this compound has any effect on cytokine signaling pathways.

Lipid Synthesis Dysregulation: The synthesis of lipids is a fundamental cellular process, and its dysregulation is implicated in numerous metabolic diseases. Research into the potential effects of this compound on the enzymes and pathways involved in lipid biosynthesis has not been documented in the scientific literature.

Protein Phosphorylation: Protein phosphorylation, a key post-translational modification, is a primary mechanism for regulating protein function and signal transduction. Analysis of changes in the phosphoproteome can reveal how a compound impacts cellular signaling networks. nih.gov However, there is no specific data available on how this compound may influence protein phosphorylation events within cells.

Due to the absence of research in these areas, no data tables detailing specific findings can be provided at this time.

Activity-Based Protein Profiling (ABPP) for Target Deconvolution and Selectivity Assessment

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to identify the protein targets of small molecules and to assess their selectivity within a complex proteome. researchgate.netresearchgate.net This technique utilizes chemical probes that covalently bind to the active sites of specific enzyme families, allowing for their identification and quantification. nih.govfrontiersin.org Competitive ABPP experiments can then be used to determine the potency and selectivity of a compound by measuring its ability to compete with the probe for binding to a target protein. nih.govfrontiersin.org

This methodology is instrumental in drug discovery and development for target deconvolution—the process of identifying the specific molecular targets responsible for a compound's biological effects—and for assessing off-target interactions that could lead to undesirable side effects. magtechjournal.comcyprotex.com

Despite the utility of ABPP for characterizing novel chemical entities, a thorough search of the scientific literature indicates that this compound has not been subjected to this type of analysis. Consequently, there is no information regarding its protein targets or its selectivity profile within a cellular or organismal context.

Preclinical in Vitro Pharmacological Investigations

High-Throughput Screening for Initial Activity Identification

High-throughput screening (HTS) is a critical first step in drug discovery, allowing for the rapid assessment of large libraries of chemical compounds for their ability to modulate a specific biological target or pathway. nih.govhebmu.edu.cnwashu.edu In a typical HTS campaign, compounds are tested at a single, high concentration against a target of interest. The assays are designed to be robust, miniaturized, and automated to handle the large number of compounds efficiently. hebmu.edu.cnwashu.edu

For a compound like 1-(3-Methoxypropyl)-3-(1-naphthyl)urea, it would likely be included in a diverse chemical library and screened against a variety of biological targets. Publicly available HTS data, such as that from the ToxCast program by the U.S. Environmental Protection Agency, can sometimes provide initial clues about a compound's biological activity. epa.gov However, no such activity has been reported for this specific molecule.

Quantitative Enzyme Inhibition Assays and IC50 Determination

Once a compound is identified as a "hit" in a primary HTS, its activity is confirmed and quantified using enzyme inhibition assays. These assays measure the concentration of the compound required to inhibit the activity of a specific enzyme by 50%, a value known as the half-maximal inhibitory concentration (IC50). nih.gov This provides a quantitative measure of the compound's potency.

For instance, if this compound were identified as an inhibitor of a particular kinase or hydrolase, researchers would perform concentration-response experiments to determine its IC50 value. This involves incubating the enzyme with varying concentrations of the compound and measuring the resulting enzyme activity.

Cell-Based Assays for Functional Activity and Efficacy

Following the confirmation of activity in biochemical assays, the functional effects of a compound are evaluated in cell-based assays. These assays provide a more physiologically relevant context to understand how the compound affects cellular processes.

Assessment of Target Engagement in Cellular Models

Target engagement assays are crucial to confirm that the compound interacts with its intended target within a cellular environment. Techniques such as the cellular thermal shift assay (CETSA) can be employed to verify that the compound binds to its target protein inside intact cells.

Modulation of Key Cellular Processes (e.g., proliferation, migration, apoptosis)

Depending on the therapeutic area, a compound's effect on various cellular processes is investigated. For potential anti-cancer agents, assays measuring the inhibition of cell proliferation, migration, and the induction of apoptosis (programmed cell death) are commonly used. nih.gov For example, the antiproliferative activity of urea (B33335) derivatives has been demonstrated against various cancer cell lines. nih.gov

Selectivity Profiling Against a Panel of Related and Unrelated Targets

To assess the specificity of a compound, it is typically screened against a panel of other related and unrelated biological targets. A highly selective compound will potently inhibit its intended target with minimal activity against other targets. This is important for minimizing off-target effects and potential toxicity. For instance, a kinase inhibitor would be tested against a broad panel of other kinases to determine its selectivity profile.

In Vitro Metabolic Stability Assessment in Subcellular Fractions (e.g., microsomes, plasma)

The metabolic stability of a compound is a critical parameter that influences its pharmacokinetic properties. In vitro metabolic stability is often assessed by incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, or in plasma. The rate at which the compound is metabolized is then determined over time. This information helps to predict the compound's half-life in vivo.

Preclinical in Vivo Research in Animal Models Non Clinical Efficacy and Pharmacodynamics

Model Selection for Specific Biological Activities and Disease Contexts

There is no publicly available scientific literature detailing the selection of specific animal models to investigate the biological activities or potential therapeutic effects of 1-(3-Methoxypropyl)-3-(1-naphthyl)urea in any disease context.

Assessment of In Vivo Efficacy in Established Disease Models

No studies were found that assess the in vivo efficacy of this compound in established disease models. Consequently, no data on its potential therapeutic effects in animals is available.

Ex Vivo Analysis of Target Engagement and Occupancy

There are no published studies describing the ex vivo analysis of target engagement or occupancy for this compound. This indicates a lack of data on how or if this compound interacts with its intended biological target in a whole-organism context.

Advanced Research Applications and Future Directions

Development as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. epa.gov The naphthalene (B1677914) moiety within 1-(3-Methoxypropyl)-3-(1-naphthyl)urea makes it an interesting candidate for development as a fluorescent probe. Naphthalene and its derivatives are known for their unique photophysical properties, including high quantum yields and excellent photostability, which are desirable characteristics for imaging agents. nih.gov

Naphthalene-based probes are utilized for their ability to sense and selectively detect various anions and cations and can be integrated into systems that target specific biomolecules. nih.gov The rigid, planar, and π-conjugated electron system of the naphthalene group can be exploited to construct fluorescent sensors. nih.gov Future research could involve characterizing the photophysical properties of this compound and modifying its structure to enhance its function as a targeted probe for cellular imaging or as a tool to investigate specific biological pathways.

Integration into Combinatorial Chemistry Libraries for Lead Discovery

Combinatorial chemistry is a powerful strategy for rapidly generating large, diverse libraries of compounds for high-throughput screening in drug discovery. nih.govacs.org The urea (B33335) functional group is a highly versatile and privileged structure in medicinal chemistry, frequently employed as a key building block in combinatorial libraries. nih.govacs.org Methodologies exist for the synthesis of urea libraries, for instance, by reacting carbamic acids with Mitsunobu reagents to generate isocyanates in situ, which then react with various amines to form a diverse set of urea derivatives. nih.gov

Given its structure, this compound could serve as a scaffold or an early member in a combinatorial library. By systematically varying the substituents on either the naphthyl ring or the methoxypropyl chain, a focused library of analogs could be synthesized. This library could then be screened against a wide range of biological targets, such as kinases or proteases, to identify novel lead compounds for therapeutic development.

Exploration of Prodrug Strategies for Enhanced Delivery and Efficacy

A prodrug is an inactive or poorly active compound that is metabolized in the body to release an active parent drug. nih.gov This strategy is often used to overcome limitations such as poor solubility, low permeability, or rapid metabolism. nih.govrsc.org The effectiveness of a prodrug approach depends on several factors, including the functional groups available for modification and the specific barriers the parent drug faces. acs.org

Should this compound be identified as a biologically active agent with suboptimal pharmacokinetic properties, a prodrug strategy could be employed. For example, if the compound suffers from poor water solubility—a common challenge for aromatic compounds—a polar promoiety like a phosphate (B84403) or a glucuronide could be temporarily attached to its structure to enhance solubility for administration. nih.gov Conversely, if poor membrane permeability is the issue, a lipophilic moiety could be added. rsc.org The design would require careful consideration to ensure that the promoiety is safely and efficiently cleaved in vivo to release the active parent compound.

Computational Design and Virtual Screening of Next-Generation Analogs

Computational methods are integral to modern drug discovery for designing and identifying new drug candidates. nih.gov Techniques like molecular docking and virtual screening allow researchers to predict how molecules will interact with a biological target, thereby prioritizing which compounds to synthesize and test. mdpi.comacgpubs.org

For this compound, computational studies could be a key first step in its development. If a biological target is identified, molecular docking could be used to predict the compound's binding mode within the target's active site. This information would be invaluable for designing next-generation analogs with improved potency and selectivity. For instance, studies on other urea-based compounds, such as FGFR4 inhibitors, have used computational design to guide the synthesis of derivatives with better pharmacokinetic profiles and antitumor activity. nih.gov Similarly, virtual screening of large chemical databases could identify other commercially available or synthetically accessible analogs of this compound that are predicted to have higher activity, accelerating the discovery process.

Exploration in Novel Therapeutic Areas Based on Unveiled Mechanisms

The urea scaffold is present in a wide array of FDA-approved drugs with diverse mechanisms of action. nih.gov These include multi-kinase inhibitors like Sorafenib, antidiabetic drugs like Glibenclamide, and agents targeting soluble epoxide hydrolase (sEH). nih.govnih.govmdpi.com The broad utility of this chemical group suggests that this compound and its analogs could have potential in numerous therapeutic areas.

Potential areas for investigation include:

Oncology: Many diaryl ureas function as kinase inhibitors, a cornerstone of cancer therapy. nih.gov

Inflammatory Diseases: Some urea derivatives are potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and hypertension. mdpi.comnih.gov

Infectious Diseases: Urea-containing compounds have been developed as antimicrobial and antiviral agents, including treatments for HIV. nih.gov

Neurological Disorders: N-Methyl-N-1-naphthyl urea has been identified as a disruptor of STAT1 signaling, a pathway relevant to certain cell signaling processes. nih.gov

Future research would first need to establish the primary biological target and mechanism of action for this compound through broad biological screening. Once a validated mechanism is unveiled, efforts can be focused on exploring its therapeutic potential in the relevant disease area and optimizing its structure for improved efficacy and safety.

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